6-Aminodopamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

38411-80-2 |

|---|---|

Molecular Formula |

C8H12N2O2 |

Molecular Weight |

168.19 g/mol |

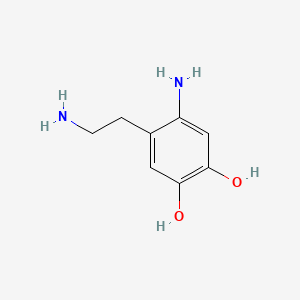

IUPAC Name |

4-amino-5-(2-aminoethyl)benzene-1,2-diol |

InChI |

InChI=1S/C8H12N2O2/c9-2-1-5-3-7(11)8(12)4-6(5)10/h3-4,11-12H,1-2,9-10H2 |

InChI Key |

JOMLIKNXFZFNRZ-UHFFFAOYSA-N |

SMILES |

C1=C(C(=CC(=C1O)O)N)CCN |

Canonical SMILES |

C1=C(C(=CC(=C1O)O)N)CCN |

Other CAS No. |

38411-80-2 |

Synonyms |

6-aminodopamine 6-aminodopamine dihydrobromide 6-aminodopamine dihydrochloride 6-aminodopamine monohydrobromide 6-aminodopamine monohydrochloride |

Origin of Product |

United States |

Cellular and Subcellular Targets of 6 Aminodopamine

6-Aminodopamine is known for its ability to induce selective degeneration of catecholamine neurons. nih.govwikipedia.org This specificity is largely attributed to its affinity for the uptake mechanisms present in these neurons. nih.gov A primary mechanism underlying 6-ADA's cellular impact is its auto-oxidation, a process that generates reactive oxygen species (ROS), notably the highly reactive hydroxyl radical. nih.govfishersci.se

The oxidation products of this compound, particularly quinones, serve as crucial biological targets. These quinones can alter cellular functions through the alkylation of vital cellular proteins and/or DNA. Cysteine residues within proteins are particularly vulnerable to alkylation by these quinone species. Examples of proteins susceptible to such targeting include heat shock proteins (Hsp60, Hsp70, Hsp90, and protein disulfide isomerases (PDIs)), which are rich in cysteine and are synthesized in response to cellular stress. Furthermore, dopamine (B1211576) o-quinones, which are relevant to the metabolic pathways of 6-ADA, have been demonstrated to cause damage to mitochondrial proteins and to inhibit the 20/26S proteasome. Consistent with these findings, the related neurotoxin 6-hydroxydopamine (6-OHDA) is known to impair mitochondrial function by inhibiting complex I of the respiratory chain.

Lysosomal System Involvement in Degeneration

While extensive direct literature specifically detailing 6-aminodopamine's primary role in lysosomal system degeneration is limited, insights can be drawn from studies on structurally related neurotoxins like 6-hydroxydopamine (6-OHDA). 6-OHDA has been associated with the activation of autophagy, a cellular process involving the formation of autophagic vacuoles that rely on lysosomal degradation for the removal of damaged cellular components.

The accumulation of neuromelanin and lipofuscin, which are considered lysosomal residual bodies resulting from the oxidative damage of lipids, is a feature observed in certain neurodegenerative conditions. nih.gov this compound is implicated in the degeneration of catecholamine neurons and in neuromelanin formation, suggesting an indirect link through the oxidative stress it induces, which can contribute to the formation of such lysosomal inclusions. nih.gov Additionally, research has explored the synthesis of compounds like 6-nitrodopamine, derived from this compound, for strategies aimed at targeting the lysosomal subcellular compartment in cholesterol-impaired diseases. This indicates the compound's relevance in studies involving lysosomal pathways, even if not directly as a primary inducer of lysosomal degeneration.

Endoplasmic Reticulum Stress Response

The endoplasmic reticulum (ER) stress response is a critical pathway implicated in various neurodegenerative diseases, including models of Parkinson's disease induced by neurotoxins structurally similar to 6-aminodopamine, such as 6-hydroxydopamine (6-OHDA). Exposure to 6-OHDA has been shown to induce ER stress, characterized by the upregulation of ER stress markers like Bip (also known as GRP78) and the C/EBP homologous protein (CHOP).

Oxidative stress, a known consequence of this compound's auto-oxidation, is a significant trigger for ER stress. Quinones, formed as oxidation products of this compound, can directly contribute to the induction of the endoplasmic reticulum stress response. Specifically, p-quinones have been demonstrated to modify GRP78/BiP and induce the unfolded protein response (UPR). Interestingly, pretreatments with ER stress inducers have been observed to provide protective effects against 6-OHDA-induced cytotoxicity, suggesting a complex interplay between ER stress and cellular defense mechanisms.

Proteasomal Pathway Dysregulation

Dopaminergic System Alterations

This compound and its closely related neurotoxin, 6-OHDA, induce profound changes within the dopaminergic system, affecting neuronal integrity, neurotransmitter dynamics, and receptor sensitivity.

As a powerful CNS catecholaminergic neurotoxin, this compound can induce degeneration within neural circuits nih.gov. Research on 6-OHDA, which shares similar neurotoxic mechanisms, provides insights into the potential impact on specific dopaminergic pathways. 6-OHDA is widely employed in experimental models to selectively destroy dopaminergic neurons, particularly those within the nigrostriatal pathway, to mimic the pathology of Parkinson's disease epa.gov. This destruction can result in the complete degeneration of the lesioned nigrostriatal dopaminergic system, as observed in histological sections of affected brains epa.gov.

The dopaminergic system comprises several major pathways, including the nigrostriatal pathway (originating in the substantia nigra and projecting to the striatum, involved in motor control) and the mesocorticolimbic system (composed of the mesolimbic and mesocortical pathways, originating in the ventral tegmental area and projecting to limbic structures and the frontal cortex, respectively, involved in reward, motivation, and cognition). While direct, detailed studies on this compound's specific lesioning effects across all these pathways are less extensive than for 6-OHDA, its classification as a catecholaminergic neurotoxin suggests a broad impact on neurons utilizing these neurotransmitters.

The biosynthesis of dopamine begins with the amino acid tyrosine, which is converted to L-DOPA by tyrosine hydroxylase (TH), the rate-limiting enzyme, and subsequently decarboxylated to dopamine. Neurotoxins like 6-OHDA have been shown to reduce tyrosine hydroxylase activity in the brain, indicating an impairment in dopamine synthesis.

Regarding dopamine levels, early studies on this compound injected intraventricularly in rats indicated that while whole brain norepinephrine (B1679862) content was markedly depressed (to approximately 50% of normal), dopamine content remained unchanged nih.gov. However, other research suggests that this compound can deplete both norepinephrine and dopamine in the central nervous system.

Dopamine undergoes metabolism primarily through two pathways:

Conversion to 3,4-dihydroxyphenylacetic acid (DOPAC) by monoamine oxidase (MAO), followed by further metabolism to homovanillic acid (HVA) by catechol-O-methyltransferase (COMT).

Alternatively, dopamine can first be metabolized by COMT to 3-methoxytyramine, which is then converted to HVA by MAO.

Studies with 6-OHDA have demonstrated a dose-dependent reduction in retinal and vitreal levels of DOPAC, indicating significant perturbation not only of dopamine stores but also of its release and utilization. Following partial loss of dopaminergic neurons, an increase in dopamine turnover has been observed, which may serve as a compensatory mechanism to maintain function or, conversely, contribute to further toxicity.

Table 1: Impact of this compound/6-OHDA on Neurotransmitter Levels

| Neurotransmitter/Metabolite | Effect of this compound/6-OHDA Treatment | Reference |

| Whole Brain Norepinephrine | Markedly lowered (approx. 50% of normal) | nih.gov |

| Whole Brain Dopamine | Unchanged (at certain dosages) | nih.gov |

| CNS Norepinephrine | Depleted | |

| CNS Dopamine | Depleted | |

| Retinal/Vitreal DOPAC | Reduced (dose-dependent) | |

| Tyrosine Hydroxylase Activity | Reduced |

Neuronal denervation, such as that induced by neurotoxins like this compound and 6-OHDA, can lead to dopamine receptor supersensitivity. This phenomenon is characterized by an enhanced physiological, behavioral, or biochemical response to a dopamine agonist. For instance, neonatal destruction of brain dopamine neurons by 6-OHDA in rats has been shown to produce overt sensitization to D1 agonist-induced oral activity and some D2 agonist-induced stereotyped behaviors. Furthermore, D2 receptor proliferation has been observed to accompany D2 sensitization in neonatal 6-OHDA-lesioned rats, although changes in D1 receptor number are less pronounced. These adaptations highlight the brain's compensatory mechanisms in response to dopaminergic neuron loss.

Changes in Dopamine Synthesis, Release, and Metabolism

Noradrenergic System Perturbations

This compound also significantly affects the noradrenergic system, leading to the lesioning of fibers and changes in norepinephrine levels.

This compound is known to cause the degeneration of peripheral adrenergic fibers. Similarly, 6-OHDA has been shown to induce a rapid disappearance of terminal and preterminal noradrenergic fibers in peripheral tissues, such as the iris and atria of rats. When introduced into the cerebrospinal fluid, 6-OHDA can also cause degeneration of central noradrenergic fibers, effectively producing a "central sympathectomy". In peripheral tissues, this degeneration can be transient, with a complete regeneration of adrenergic innervation observed within 2 to 3 months following 6-OHDA administration.

Consistent with its neurotoxic effects on noradrenergic fibers, this compound treatment has been demonstrated to significantly lower whole brain norepinephrine content nih.gov. While dopamine levels might remain stable at certain dosages, norepinephrine is markedly reduced nih.gov. Other studies corroborate that this compound can deplete norepinephrine in the central nervous system.

Research with 6-OHDA further illustrates these effects; intracisternal administration leads to a significant reduction in brain norepinephrine levels. In peripheral organs, 6-OHDA can result in substantial depletion of endogenous norepinephrine pools (e.g., 95% in the heart). The capacity of adrenergic nerves to take up and accumulate tritiated norepinephrine is also proportionally reduced, reflecting the damage to these fibers. As new noradrenergic fibers regenerate, endogenous noradrenaline levels progressively rise in parallel.

Experimental Models Utilizing 6 Aminodopamine for Neurobiological Investigations

In Vitro Cell Culture Systems

Detailed studies specifically employing 6-aminodopamine in various neuronal and glial cell culture systems to investigate neurobiological phenomena are not widely reported in the available literature. Research often focuses on the more commonly used neurotoxin, 6-hydroxydopamine (6-OHDA), which shares structural similarities and mechanisms of action related to oxidative stress.

Similarly, comprehensive studies investigating the effects of this compound on primary neuronal cultures, such as mesencephalic neurons, are not extensively documented. Primary cultures of mesencephalic neurons are valuable for modeling dopaminergic cell loss, and 6-OHDA is a well-established agent for inducing selective degeneration in these systems, often linked to oxidative stress and cyclooxygenase-2 (COX-2) activity. While this compound's autoxidation properties are known, specific detailed findings of its application in primary neuronal cultures for neurobiological investigations are limited.

The use of co-culture models, which incorporate both neurons and glial cells (e.g., astrocytes, microglia) to better mimic the complex in vivo environment, is crucial for understanding neurodegenerative processes and neuroprotection. However, there is a lack of detailed research findings specifically describing the application of this compound in neuron-glial co-culture systems to study neurobiological interactions or neurotoxicity. Studies involving co-cultures typically employ other neurotoxins like 6-OHDA or MPTP to investigate glial-neuronal interactions in neurodegeneration.

Primary Neuronal Cultures (e.g., mesencephalic neurons)

In Vivo Rodent Models of Neurodegeneration

In vivo rodent models are fundamental for studying the progression and mechanisms of neurodegenerative diseases. While this compound has been historically mentioned in the context of central nervous system effects alongside 6-OHDA, detailed protocols and extensive research findings for its direct application as a lesioning agent in rodent models of neurodegeneration are not prevalent. The neurotoxin 6-OHDA is overwhelmingly preferred for creating animal models of Parkinson's disease due to its established selectivity for catecholaminergic neurons and reproducibility.

Detailed research findings on the use of this compound via stereotaxic lesioning techniques for creating specific neurodegenerative models in rodents are not widely available. In contrast, 6-OHDA is a cornerstone of such models, allowing for precise targeting of dopaminergic pathways.

The primary method for inducing neurodegeneration in rodent models of Parkinson's disease involves the stereotaxic intracerebral injection of neurotoxins into specific brain regions to selectively target dopaminergic neurons. Common injection sites include the substantia nigra pars compacta (SNpc), striatum, and the medial forebrain bundle (MFB). These injections with 6-OHDA cause a progressive loss of dopaminergic neurons and associated motor deficits, closely mimicking aspects of Parkinson's disease.

While this compound has been noted to undergo rapid autoxidation in vivo, forming reactive oxygen species that could potentially damage nigral neurons, specific detailed research findings demonstrating its direct and controlled use as a lesioning agent in the substantia nigra, striatum, or medial forebrain bundle, complete with behavioral and neuropathological outcomes, are not found in the contemporary scientific literature as they are for 6-OHDA. Early studies may have explored its central nervous system effects, but it did not gain widespread adoption as a primary neurotoxin for these models compared to 6-OHDA.

Stereotaxic Lesioning Techniques

Intracerebroventricular Administration

Intracerebroventricular (ICV) administration of neurotoxins like this compound or 6-hydroxydopamine is a method used to induce widespread damage to central catecholaminergic systems. Injections of 6-OHDA into the lateral ventricles, for instance, can damage both DA and NE systems in the brain cas.cz. While specific details for this compound via ICV administration are less frequently highlighted compared to 6-OHDA, the shared mechanism of action suggests similar broad neurotoxic effects on catecholamine pathways when administered via this route cas.cznih.govnih.govnih.gov.

Development of Unilateral and Bilateral Lesion Models

This compound, similar to 6-hydroxydopamine, can be used to create specific lesion models in the brain to study neurological deficits. Unilateral lesions are frequently employed to induce asymmetric motor and sensory deficits, which are useful for evaluating functional recovery and the efficacy of therapeutic interventions cas.czresearchgate.netnih.govresearchgate.net. For example, a unilateral 6-OHDA lesion can lead to sensory inattention and impaired initiation of movement contralateral to the lesion cas.cz. Bilateral lesions, while more challenging due to potential for severe deficits like disruptions in food and water intake, are also used to study more widespread damage to catecholaminergic systems cas.czresearchgate.netresearchgate.net.

The selectivity of these neurotoxins is partly due to their accumulation by catecholaminergic neurons through high-affinity uptake systems cas.czresearchgate.net. Studies have shown that this compound can induce degeneration of catecholamine neurons, affecting regions such as the caudate nucleus, cerebral cortex, and hypothalamus nih.gov.

Neonatal Lesioning Models and Age-Dependent Outcomes

Neonatal lesioning with neurotoxins like 6-hydroxydopamine has been used to investigate the long-term consequences of early damage to developing catecholaminergic systems neurotree.orgnih.gov. These models can reveal how early insults affect the development and plasticity of central noradrenaline and dopamine (B1211576) neurons, leading to age-dependent outcomes neurotree.orgnih.gov. For example, postnatal intrastriatal 6-hydroxydopamine lesions can lead to significant reductions in tyrosine hydroxylase (TH) mRNA expression in the substantia nigra-ventral tegmental area complex, suggesting selective damage to certain DA systems and effects on the development of others nih.gov. While specific studies on neonatal this compound lesions are less prominent in the provided search results, its chemical similarity to 6-OHDA suggests it could induce comparable developmental effects on catecholaminergic systems cas.czkarger.comnih.gov.

Assessment of Neuroanatomical and Neurochemical Deficits in Experimental Models

Following the administration of neurotoxins like this compound, comprehensive assessments are crucial to characterize the resulting neuroanatomical and neurochemical deficits. These assessments provide insights into the extent of neuronal damage and the functional consequences on neurotransmitter systems.

Quantification of Neuronal Loss and Denervation

Quantification of neuronal loss and denervation is a primary method for assessing the impact of this compound. Histological sections of lesioned brains can reveal degeneration of the affected nigrostriatal dopaminergic system cas.cz. Markers such as tyrosine hydroxylase (TH) are commonly used to identify and quantify dopaminergic neurons and their projections researchgate.netnih.govnih.govnih.govresearchgate.netwikidoc.org. Reductions in TH-immunopositive neurons in regions like the substantia nigra pars compacta and denervation of dopaminergic nerve fibers in the striatum indicate neuronal loss researchgate.netnih.gov.

Studies using 6-hydroxydopamine, a close analog, have shown dose-dependent reductions in [³H]mazindol-labeled dopamine uptake sites in the lesioned striatum and ipsilateral substantia nigra pars compacta, correlating with a decrease in Nissl-stained neurons nih.gov. This indicates a loss of dopaminergic terminals and cell bodies.

Table 1: Markers for Neuronal Loss and Denervation Assessment

| Assessment Parameter | Common Markers/Methods | Target Neurotransmitter System | Reference(s) |

| Neuronal Loss | Nissl staining | General neuronal populations | nih.gov |

| TH-immunopositive neurons | Dopaminergic | researchgate.netnih.gov | |

| Denervation | [³H]mazindol-labeled dopamine uptake sites | Dopaminergic terminals | nih.gov |

| TH-labeling | Dopaminergic nerve fibers | nih.gov |

Measurement of Neurotransmitter Levels and Metabolites

Neurotransmitter levels and their metabolites are measured to quantify the neurochemical impact of this compound-induced lesions. This compound has been shown to deplete central nervous system stores of norepinephrine (B1679862) and dopamine nih.govnih.gov. Analogs of this compound have been tested for their ability to deplete norepinephrine stores, with some showing weak effects nih.gov.

High-performance liquid chromatography (HPLC) is a common technique used to measure levels of dopamine, norepinephrine, and their metabolites in brain regions arvojournals.org. For instance, 6-hydroxydopamine injections can reduce retinal dopamine and its metabolite 3,4-dihydroxyphenylacetic acid (DOPAC) levels in a dose-dependent manner arvojournals.org. The ratio of DOPAC to dopamine can also indicate changes in dopamine turnover researchgate.net.

Table 2: Neurotransmitter and Metabolite Measurement in Lesion Models

| Neurotransmitter/Metabolite | Affected System | Measurement Technique | Observed Effect (Example with 6-OHDA) | Reference(s) |

| Dopamine (DA) | Dopaminergic | HPLC | Reduced levels | nih.govarvojournals.org |

| Norepinephrine (NE) | Noradrenergic | HPLC | Depletion | nih.govnih.gov |

| 3,4-Dihydroxyphenylacetic acid (DOPAC) | Dopaminergic | HPLC | Reduced levels, altered DA turnover | researchgate.netarvojournals.org |

Evaluation of Enzyme Activities and Gene Expression Profiles

Changes in enzyme activities and gene expression profiles provide insights into the cellular and molecular responses to this compound-induced neurotoxicity. Tyrosine hydroxylase (TH) is the rate-limiting enzyme in catecholamine biosynthesis, and its activity and gene expression are critical indicators of dopaminergic and noradrenergic function wikidoc.orgnih.gov.

Studies with 6-hydroxydopamine have shown that lesions can lead to reductions in TH mRNA expression nih.gov. Conversely, in surviving neurons, there might be increased tyrosine hydroxylase activity as a compensatory mechanism karger.comresearchgate.net. The activity of dopamine beta-hydroxylase (DBH), an enzyme involved in norepinephrine synthesis, can also be assessed .

Gene expression profiles, particularly for TH mRNA, can be evaluated using techniques like in situ hybridization histochemistry to understand the impact on neurotransmitter synthesis pathways at a transcriptional level nih.gov.

Table 3: Enzyme Activities and Gene Expression Profiles

| Parameter | Enzyme/Gene | Role | Observed Effect (Example with 6-OHDA) | Reference(s) |

| Enzyme Activity | Tyrosine Hydroxylase (TH) | Rate-limiting in catecholamine synthesis | Reduced or compensatory increase | karger.comnih.govnih.govresearchgate.netnih.govucsd.edu |

| Dopamine Beta-Hydroxylase (DBH) | Norepinephrine synthesis | Changes in activity | ||

| Gene Expression Profiles | TH mRNA | Gene encoding Tyrosine Hydroxylase | Reductions or upregulation | nih.gov |

Behavioral Phenotyping in Lesioned Animal Models

The field of neurobiological investigation frequently employs neurotoxin-induced lesions to model neurological disorders and assess behavioral deficits. While 6-hydroxydopamine (6-OHDA) is a prominent tool for this purpose, leading to well-characterized motor and non-motor deficits in animal models of Parkinson's disease, direct evidence for this compound's use in generating and phenotyping such behavioral impairments is limited in the available data cas.czresearchgate.netnih.govdoi.orgnih.gov. The following subsections will address the typical behavioral assessments, noting the absence of specific data for this compound.

Locomotor Activity Assessments

In neurobiological studies, locomotor activity is a fundamental measure to assess the impact of neural lesions. Tests such as open-field activity, spontaneous locomotion, and drug-evoked rotation are commonly used to quantify changes in movement patterns. For instance, unilateral lesions induced by neurotoxins like 6-OHDA in the nigrostriatal dopaminergic system lead to characteristic rotational behavior following administration of dopaminergic agonists like amphetamine or apomorphine (B128758) cas.czdoi.orgacs.org. These tests provide quantitative data on the imbalance of dopamine systems. While this compound is known to affect brain metabolism and can be cytotoxic researchgate.netnih.gov, specific studies detailing changes in locomotor activity following this compound-induced lesions in animal models were not found in the provided research.

Motor Coordination and Skilled Task Evaluation

Motor coordination and skilled task performance are critical indicators of motor function, often evaluated in lesioned animal models to assess the integrity of motor pathways. Common tests include the rotarod, narrow beam test, and skilled reaching tasks (e.g., paw reaching or food retrieval) researchgate.netcas.cz. These evaluations can reveal subtle motor deficits and assess the influence of dopamine-depleting lesions on complex motor acts cas.cz. For example, 6-OHDA lesions are known to impair skilled independent limb use and increase the time required to traverse a beam or reduce latency to fall from a rotarod researchgate.netcas.cz. Despite the neurotoxic potential of this compound, specific research findings detailing its direct impact on motor coordination and skilled task performance in lesioned animal models are not available in the provided information.

Exploratory Behavior Analysis

Exploratory behavior, often assessed in an open-field arena, provides insights into an animal's general activity, anxiety-like states, and interaction with a novel environment. Parameters such as rearing, time spent in the center versus periphery, and total distance traveled are typically measured. Changes in exploratory behavior can reflect alterations in dopaminergic and other neurotransmitter systems. While some studies using other neurotoxins have observed effects on exploratory behavior, including thigmotactic scanning and asymmetry in turns researchgate.net, specific data on how this compound-induced lesions affect exploratory behavior in animal models are not detailed in the provided search results.

Cellular and Molecular Responses to 6 Aminodopamine Exposure in Research

Inflammatory and Glial Cell Responses

Cyclooxygenase (COX) Activity and Prostaglandin (B15479496) Production

Gene and Protein Expression Alterations

Comprehensive data on gene and protein expression alterations specifically induced by 6-aminodopamine exposure in research settings are limited in the provided search results. While some studies mention "a-methyl-6-aminodopamine" in relation to gene expression regulation, direct findings for this compound itself are scarce research-solution.comgoogleapis.com. General discussions on quinones, which can be oxidation products of compounds like this compound, indicate their potential to significantly alter gene expression, affecting thousands of genes acs.org. However, these are general observations about quinones and not specific to this compound's direct effects.

Transcription Factor Activation (e.g., Nrf2/ARE pathway)

Specific research detailing the activation of transcription factors, such as the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway, by this compound is not explicitly provided in the available literature. The Nrf2/ARE pathway is a crucial defensive system against oxidative or electrophilic stress, controlling the expression of numerous antioxidant and phase II detoxification genes researchgate.netnih.govmdpi.comnih.gov. While related compounds like 6-hydroxydopamine (6-OHDA) have been shown to induce oxidative stress and activate pathways like Nrf2 in various cell lines, direct evidence for this compound's specific role in activating this pathway is not detailed researchgate.netnih.govmdpi.comresearchgate.netnih.gov.

Expression of Stress Response Factors

Detailed research findings on the specific expression of stress response factors in response to this compound exposure are not extensively documented in the provided information. Stress proteins, such as heat shock proteins (Hsp60, Hsp70, Hsp90), are typically produced in cells under stressful conditions, including exposure to electrophilic/redox-active quinones acs.org. While oxidation products of this compound are discussed as quinones, direct studies on this compound's specific impact on the expression levels of these stress response factors are not available acs.org.

Changes in Mitochondrial Gene Expression

Specific research on changes in mitochondrial gene expression directly attributable to this compound exposure is not detailed in the provided search results. Mitochondrial gene expression is a complex process influenced by both nuclear and mitochondrial DNA, and its regulation is crucial for cellular energy production and metabolism preprints.orgfrontierspartnerships.orgdiva-portal.org. While mitochondrial alterations have been associated with the cytotoxic effects of related neurotoxins like 6-hydroxydopamine, and can lead to changes in mitochondrial membrane permeability and ATP levels, direct findings on how this compound specifically alters mitochondrial gene expression are not present researchgate.netresearchgate.netresearchgate.net.

Advanced Research Directions and Future Perspectives on 6 Aminodopamine

Elucidating Nuances of 6-Aminodopamine Oxidative Pathways

Understanding the precise oxidative pathways of this compound is crucial due to the reactive nature of catecholamines and their metabolites. Research indicates that this compound undergoes oxidation, a process that can be aerobic, chemical (e.g., with persulphate or periodate), or enzymatic (e.g., by tyrosinase or peroxidase/H2O2) researchgate.netresearchgate.net.

A key aspect of its oxidation involves the formation of an o-quinone intermediate. At lower concentrations, this intermediate can undergo intramolecular cyclization, leading to the formation of 5,6-dihydroxyindole (B162784) (DHI) researchgate.netresearchgate.net. However, at higher concentrations (e.g., above 5 × 10−3 M), a distinct pathway emerges, resulting in the formation of a novel phenoxazine (B87303) derivative, specifically 7-amino-8-(2-aminoethyl)-3-hydroxy-2-oxo-2,3,4,10-tetrahydro[3,4a]iminoethanophenoxazine researchgate.netresearchgate.net. This suggests a concentration-dependent shift in its oxidative metabolism, which could have significant implications for its biological effects.

Furthermore, the p-quinone form of this compound, this compound-p-quinone (6-NH2DAQ), has been identified as a highly toxic species capable of inactivating catechol O-methyltransferase (COMT) through alkylation of an active site amino acid residue. Aminochromes, which are subsequent products formed from 6-NH2DAQ, also contribute to COMT inactivation nih.gov. The oxidation of this compound is also known to generate reactive oxygen species (ROS), including superoxide (B77818) anion and hydrogen peroxide unipd.itnih.gov. Future research will focus on:

Detailed kinetic and mechanistic studies: To fully characterize the conditions (pH, concentration, presence of specific enzymes or metal ions) that favor one oxidative pathway over another.

Identification of all intermediate and end-products: Employing advanced analytical techniques (e.g., high-resolution mass spectrometry, NMR spectroscopy) to comprehensively map the metabolome of this compound under various physiological and pathological conditions.

Impact of structural modifications on oxidation: Investigating how blocking the 6-position might inhibit nucleophilic addition, coupling reactivity, and the intramolecular cyclization to DHI, thereby altering its reactivity and biological profile researchgate.net.

Investigation of Analogues and Structure-Activity Relationships for Neurotoxicity

The study of this compound analogues is critical for understanding the molecular determinants of its neurotoxicity and for designing compounds with modulated activities. Early research evaluated this compound and its analogues for their ability to inactivate COMT, demonstrating that quinoid products from air oxidation are responsible for alkylating active site residues nih.gov.

Further investigations have explored N-alkyl derivatives of this compound in the context of brain catecholamine depletion acs.orgscirp.org. More recently, derivatives of this compound and 4-aminophenol (B1666318) have been synthesized as prodrug candidates for Melanocyte-directed Enzyme Prodrug Therapy (MDEPT) clinmedjournals.orgrsc.org. These studies reveal clear structure-activity relationships (SAR) based on the type of linkage (e.g., urea (B33335) versus thiourea) and substitution patterns, which influence the compounds' oxidation rates by tyrosinase and subsequent drug release clinmedjournals.orgrsc.org.

For instance, certain urea-linked prodrugs derived from this compound showed more effective drug release compared to thiourea (B124793) analogues clinmedjournals.org. The oxidation rates of these prodrugs relative to L-tyrosine (a natural tyrosinase substrate) provide quantitative insights into their enzymatic processing:

| Compound Type | Relative Oxidation Rate (vs. L-Tyrosine Rmax) |

| Urea-linked prodrugs | 70-78% |

| Thiourea-linked prodrugs | 25-50% |

Table 1: Oxidation Rates of this compound-derived Prodrugs by Tyrosinase clinmedjournals.org

Future directions in SAR studies will involve:

Systematic synthesis and evaluation of novel analogues: Focusing on modifications at various positions (e.g., catechol ring, side chain) to precisely map the structural requirements for neurotoxicity, enzyme inhibition (e.g., COMT), and other biological activities.

Computational chemistry approaches: Utilizing techniques like Density Functional Theory (DFT) analysis to predict desolvation energies and guide the design of more selective inhibitors or targeted compounds wpmucdn.com.

Developing selective neurotoxin models: Designing analogues that exhibit enhanced specificity for particular neuronal populations or cellular targets, allowing for more precise mechanistic investigations.

Development of Refined Experimental Paradigms for Specific Research Questions

The utility of this compound as a neurotoxin necessitates the development of refined experimental paradigms to address specific research questions in neurodegeneration. While much of the foundational work has used this compound (or its close analog 6-OHDA) to induce selective dopaminergic cell loss, future studies will focus on:

In vitro model refinement: Utilizing primary neuronal cultures (e.g., embryonic rat mesencephalic neurons) or established cell lines (e.g., PC12 cells, neuroblastoma cells) to conduct dose- and time-dependent toxicity studies researchgate.netresearchgate.net. This includes investigating the activation of specific cellular pathways such as caspase 3 and lysosomal protease alterations following this compound exposure researchgate.net.

Co-culture and multicellular systems: Exploring the influence of non-neuronal cells, such as astrocytes, on neuronal susceptibility to this compound toxicity. Studies have shown that astrocytes can significantly alter the neuronal response to toxins, suggesting a crucial role for glia-neuron interactions researchgate.net.

Enzyme-specific assays: Developing experimental setups to precisely investigate the role of specific enzymes (e.g., cyclooxygenase-2 (COX-2), tyrosinase) in modulating this compound's metabolism and neurotoxic effects clinmedjournals.orgrsc.orgresearchgate.net. For instance, COX-2 has been implicated in 6-OHDA toxicity to dopaminergic neurons, suggesting a similar avenue for this compound researchgate.net.

In vivo model optimization: Refining animal models to better mimic the progressive nature of neurodegenerative diseases, potentially through controlled release systems or localized administration of this compound to achieve more precise lesioning and study of compensatory mechanisms.

Integration with Multi-Omics Approaches in Neurodegeneration Research

The complex and multifactorial pathogenesis of neurodegenerative diseases demands a holistic understanding that can be achieved through multi-omics approaches. While direct studies integrating this compound with multi-omics are emerging, this represents a significant future direction. The goal is to comprehensively map molecular changes at various biological levels in response to this compound-induced neurotoxicity.

Future research will focus on:

Comprehensive molecular profiling: Integrating genomics, transcriptomics, proteomics, metabolomics, and lipidomics data from models of this compound-induced neurodegeneration imperial.ac.uknih.govneurodegenerationresearch.eu. This will allow for a systems-level view of the cellular response, identifying perturbed pathways, altered gene expression, protein modifications, and metabolic shifts.

Computational and AI-driven analysis: Employing advanced computational tools and artificial intelligence (AI) to analyze and integrate these vast datasets nih.gov. This includes identifying novel biomarkers, therapeutic targets, and understanding the intricate networks underlying neurodegeneration neurodegenerationresearch.eu.

Spatial multi-omics: Applying techniques that preserve spatial information (e.g., spatial transcriptomics, spatial proteomics) to understand how molecular changes induced by this compound vary across different brain regions or even within specific neuronal populations.

Cross-species comparisons: Utilizing multi-omics data from various experimental models (e.g., Dictyostelium discoideum, rodent models) to identify conserved mechanisms of neurotoxicity and selective vulnerability wpmucdn.com.

Contribution to Understanding Fundamental Mechanisms of Selective Neuronal Vulnerability and Degeneration

This compound, due to its selective neurotoxic properties, is an invaluable compound for unraveling the fundamental mechanisms underlying selective neuronal vulnerability and degeneration, a hallmark of many neurodegenerative diseases. Like 6-OHDA, this compound selectively targets and damages catecholamine-containing neurons, particularly dopaminergic neurons, making it a robust tool for modeling aspects of Parkinson's disease researchgate.netresearchgate.netnih.gov.

Key mechanisms contributing to its selective toxicity include its preferential uptake by dopamine (B1211576) transporters and subsequent intracellular accumulation, followed by rapid oxidation leading to the generation of reactive oxygen species (ROS) such such as hydrogen peroxide, superoxide, and hydroxyl radicals researchgate.netresearchgate.net. This oxidative stress can lead to damage to cellular components including DNA, proteins, and lipids, and can induce the formation of insoluble protein aggregates researchgate.net. Furthermore, this compound's neurotoxicity is linked to the impairment of mitochondrial function, particularly affecting mitochondrial complexes I and IV researchgate.netsfu.cadntb.gov.ua.

Future research will leverage this compound to investigate:

Intrinsic neuronal susceptibility factors: Exploring why certain neuronal populations are more vulnerable to this compound-induced damage, including factors like their metabolic demands, antioxidant capacities, and specific protein expression profiles researchgate.networktribe.com.

Role of mitochondrial dynamics: Delving deeper into how this compound affects mitochondrial morphology, function, and dynamics, and how these changes contribute to neuronal degeneration wpmucdn.comresearchgate.net.

Gender-specific vulnerability: Investigating sex-specific differences in neuronal responses to this compound, as observed with other neurotoxins, which may involve hormonal influences and differential mitochondrial responses researchgate.net.

Interactions with glia and the neuroinflammatory response: Understanding how glia (e.g., microglia, astrocytes) respond to this compound-induced neuronal injury and how their activation or protective actions influence the progression of degeneration researchgate.netresearchgate.net.

Mechanisms of protein aggregation and clearance: Studying how this compound-induced oxidative stress contributes to protein misfolding and aggregation, and the cellular mechanisms involved in clearing these toxic species.

By pursuing these advanced research directions, the scientific community aims to gain a more profound understanding of this compound's chemical biology and its implications for neurodegenerative processes, ultimately contributing to the development of novel diagnostic and therapeutic strategies.

Q & A

Basic Research Questions

Q. What are the primary mechanisms through which 6-Aminodopamine induces sympathetic nerve terminal degeneration?

- This compound causes degeneration of sympathetic nerve terminals by generating hydrogen peroxide (H₂O₂) during autoxidation, leading to oxidative stress. This disrupts catecholamine uptake and depletes endogenous norepinephrine. Methodologies include fluorescence histochemistry to visualize nerve terminal loss in mouse iris and heart slices, and synaptosomal assays to measure inhibition of [³H]-norepinephrine uptake . Comparative studies with 6-hydroxydopamine (6-OHDA) reveal similar neurotoxic pathways .

Q. How does this compound generate reactive oxygen species (ROS) during autoxidation, and what experimental approaches validate this?

- Autoxidation of this compound produces superoxide radicals (O₂⁻) and H₂O₂, validated by oxygen consumption measurements and quinone formation rates. Superoxide dismutase (SOD) inhibits autoxidation, while catalase mitigates H₂O₂-mediated damage. Spectrophotometric tracking of quinoid intermediates and electrochemical detection of oxygen depletion are key techniques .

Q. What in vitro models are used to assess this compound's impact on neurotransmitter uptake?

- Rat brain synaptosomal preparations are used to study inhibition of dopamine and norepinephrine uptake. Pre-treatment with catalase or antioxidants (e.g., ascorbate) helps distinguish direct neurotoxicity from ROS-mediated effects. Heart slice assays and fluorescence microscopy further validate uptake inhibition .

Advanced Research Questions

Q. How do structural modifications of this compound influence its neurotoxic efficacy and cyclization rates?

- N-alkyl derivatives of this compound exhibit reduced norepinephrine depletion due to altered oxidation kinetics. Cyclization rates and formal redox potentials are measured using cyclic voltammetry and HPLC. For example, dimethyl and isopropyl analogs show weak activity, highlighting the importance of the primary amine group for neurotoxicity .

Q. What contradictions exist in the literature regarding the efficacy of this compound analogs in depleting catecholamines?

- Studies report weak norepinephrine depletion by N-alkylated analogs (e.g., dimethyl derivatives), contradicting the parent compound's potency. These discrepancies arise from instability of synthesized analogs or variability in uptake mechanisms. Methodological solutions include stabilizing analogs under inert atmospheres and using desipramine to block nonspecific uptake .

Q. Why do intraneuronal noradrenaline (NA) levels modulate 6-OHDA toxicity but not this compound toxicity?

- NA inhibits 6-OHDA autoxidation by scavenging radicals but has no effect on this compound. In vivo studies using α-methyl-p-tyrosine (H44/68) to deplete NA show increased 6-OHDA toxicity in rat iris, while this compound remains unaffected. Parallel in vitro autooxidation assays confirm this differential interaction .

Q. How do oxidation products of this compound interact with catechol-O-methyltransferase (COMT)?

- This compound quinone (6-NH₂DAQ) inactivates COMT by alkylating active-site residues. Kinetic studies with purified COMT and substrate protection assays (e.g., using S-adenosylmethionine) demonstrate irreversible inhibition. Antioxidants like glutathione prevent inactivation, confirming redox-dependent mechanisms .

Methodological Considerations

Q. What experimental variables are critical when comparing this compound and 6-OHDA neurotoxicity in vivo?

- Key factors include:

- Uptake specificity : Use desipramine to block norepinephrine transporters.

- Oxidative environment : Monitor intraneuronal NA levels and employ SOD/catalase.

- Histochemical validation : Fluorescence microscopy to assess nerve terminal integrity .

Q. How can researchers address conflicting data on the blood-brain barrier (BBB) permeability of this compound?

- Systemic administration studies in mice show no central catecholamine depletion, suggesting poor BBB penetration. Direct intracerebral injection or BBB disruption models (e.g., mannitol infusion) can resolve discrepancies. Isotope tracing (³H-labeled this compound) provides quantitative uptake data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.